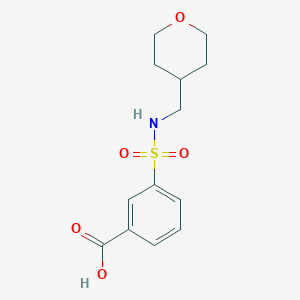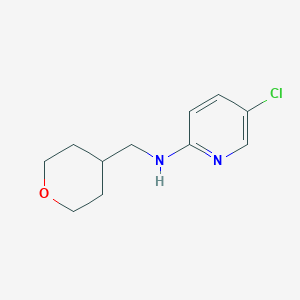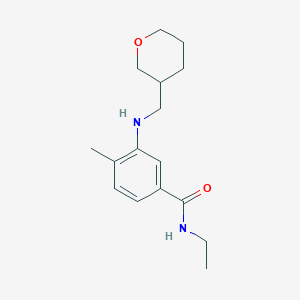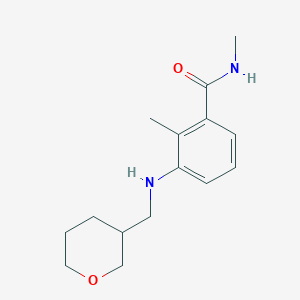
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, DMXAA has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide is not fully understood. However, it is believed that N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide activates the innate immune system by stimulating the production of TNF-α and other cytokines. This immune activation leads to the destruction of tumor blood vessels, which in turn leads to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its immune-stimulating properties, N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is a key process in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models. This makes N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide a valuable tool for studying the mechanisms of tumor growth and metastasis, as well as for developing new cancer therapies. However, one limitation of N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide is its toxicity in humans. While N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has shown promise in preclinical studies, its toxicity profile has limited its clinical development.
Orientations Futures
There are a number of future directions for research on N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide. One area of interest is the development of new N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide analogs with improved efficacy and reduced toxicity. Another area of interest is the development of combination therapies that incorporate N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide with other cancer therapies, such as immune checkpoint inhibitors. Finally, there is a need for further research into the mechanisms of action of N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide, in order to better understand how it induces tumor necrosis and inhibits tumor growth.
Méthodes De Synthèse
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide can be synthesized using a variety of methods. One common approach involves the reaction of 3-aminobenzamide with 3-bromopropyl methyl ether to form the intermediate 3-(oxan-3-ylmethylamino)benzamide. This intermediate can then be reacted with dimethyl sulfate to form N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide.
Applications De Recherche Scientifique
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has also been studied in combination with other cancer therapies, such as radiation and chemotherapy, with promising results.
Propriétés
IUPAC Name |
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-13(15(18)16-2)6-3-7-14(11)17-9-12-5-4-8-19-10-12/h3,6-7,12,17H,4-5,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLHSMLQCCDOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2CCCOC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)

![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)


![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
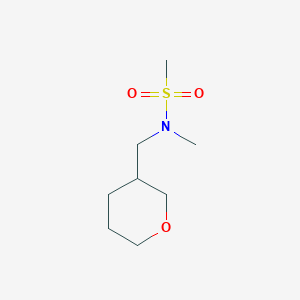
![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
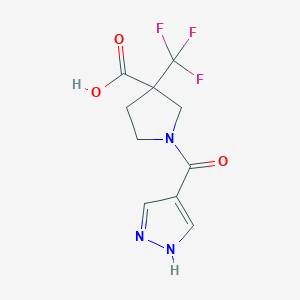
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
